molecular formula C8H8FNO2 B6205962 N-(2-fluoro-4-hydroxyphenyl)acetamide CAS No. 103842-00-8

N-(2-fluoro-4-hydroxyphenyl)acetamide

Cat. No. B6205962
CAS RN: 103842-00-8
M. Wt: 169.2
InChI Key:
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Description

N-(2-fluoro-4-hydroxyphenyl)acetamide, or FHPA, is a synthetic compound that has gained increasing attention in recent years due to its potential applications in the fields of medicinal chemistry and biochemistry. FHPA is a fluorinated derivative of acetamide and is composed of a phenyl ring, two fluorine atoms, and a hydroxyl group. It is a versatile compound that can act as an intermediate in the synthesis of various compounds and can also be used as a starting material for various reactions. It has been used in the synthesis of several drugs, and has also been studied for its potential therapeutic effects.

Mechanism of Action

FHPA has been studied for its potential therapeutic effects, primarily due to its ability to inhibit the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. FHPA binds to the active site of the COX-2 enzyme, thereby inhibiting the enzyme and reducing the production of these pro-inflammatory molecules. In addition to its ability to inhibit COX-2, FHPA has also been shown to act as an antioxidant, scavenging reactive oxygen species and reducing oxidative damage.
Biochemical and Physiological Effects
FHPA has been studied for its potential therapeutic effects, primarily due to its ability to inhibit COX-2. Inhibition of COX-2 leads to a reduction in the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. This can reduce inflammation and pain associated with various conditions. Additionally, FHPA has been shown to act as an antioxidant, scavenging reactive oxygen species and reducing oxidative damage. This can help protect cells and tissues from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

FHPA has several advantages for use in laboratory experiments. It is a relatively stable compound, making it easy to store and handle. Additionally, it is a versatile compound that can be used as an intermediate in the synthesis of various compounds and can also be used as a starting material for various reactions. However, FHPA also has some limitations. It is a relatively expensive compound, making it difficult to use in large-scale experiments. Additionally, it is a relatively toxic compound, and care should be taken when handling and storing it.

Future Directions

FHPA has a wide range of potential applications in the fields of medicinal chemistry and biochemistry. Future research could focus on the development of new synthetic methods for the synthesis of FHPA, as well as the development of new applications for FHPA. Additionally, further research could focus on the development of new therapeutic agents based on FHPA, as well as the development of new methods for the delivery of FHPA. Finally, further research could focus on the development of new methods for the detection and quantification of FHPA in biological samples.

Synthesis Methods

FHPA can be synthesized through a variety of methods, including the direct fluorination of acetamide, the reaction of 2-fluoro-4-hydroxybenzaldehyde with acetic anhydride, and the reaction of 2-fluoro-4-hydroxybenzaldehyde with dimethylformamide. The direct fluorination of acetamide is the most commonly used method for the synthesis of FHPA. This method involves the reaction of acetamide with a fluorinating agent, such as N-fluorobenzenesulfonamide, in the presence of a base, such as sodium carbonate. The reaction is carried out at room temperature and yields FHPA in good yields.

Scientific Research Applications

FHPA has been studied extensively for its potential applications in the fields of medicinal chemistry and biochemistry. It has been used as an intermediate in the synthesis of various drugs, including the anti-inflammatory drug celecoxib and the anticonvulsant drug pregabalin. It has also been studied for its potential therapeutic effects, including its ability to inhibit the enzyme cyclooxygenase-2 (COX-2) and its ability to act as an antioxidant. Additionally, FHPA has been used as a starting material for the synthesis of various other compounds, including the antimalarial drug artemisinin and the antiviral drug favipiravir.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-fluoro-4-hydroxyphenyl)acetamide involves the reaction of 2-fluoro-4-hydroxyaniline with acetic anhydride in the presence of a catalyst to form N-(2-fluoro-4-hydroxyphenyl)acetamide.", "Starting Materials": [ "2-fluoro-4-hydroxyaniline", "acetic anhydride", "catalyst" ], "Reaction": [ "Step 1: Dissolve 2-fluoro-4-hydroxyaniline in acetic anhydride.", "Step 2: Add a catalyst, such as sulfuric acid or phosphoric acid, to the reaction mixture.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature.", "Step 5: Add water to the reaction mixture to hydrolyze the excess acetic anhydride.", "Step 6: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.", "Step 7: Purify the product by recrystallization or column chromatography." ] }

CAS RN

103842-00-8

Molecular Formula

C8H8FNO2

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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